molecular formula C8H12O3 B14075140 Methyl 4-oxohept-5-enoate CAS No. 101654-11-9

Methyl 4-oxohept-5-enoate

Cat. No.: B14075140
CAS No.: 101654-11-9
M. Wt: 156.18 g/mol
InChI Key: XKVQXYLRYGRSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxohept-5-enoate: is an organic compound with the molecular formula C8H12O3. It is a methyl ester derivative of 4-oxohept-5-enoic acid. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure, which includes both a ketone and an alkene functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxohept-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-oxohept-5-enoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires refluxing the reactants to achieve a high yield of the ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification reaction, and the product can be purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxohept-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 4-oxohept-5-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving esters and ketones. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal properties .

Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile building block for the synthesis of complex molecules used in various industrial applications .

Mechanism of Action

The mechanism of action of methyl 4-oxohept-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Uniqueness: Methyl 4-oxohept-5-enoate is unique due to the specific positioning of its functional groups, which allows it to undergo a diverse range of chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

CAS No.

101654-11-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

methyl 4-oxohept-5-enoate

InChI

InChI=1S/C8H12O3/c1-3-4-7(9)5-6-8(10)11-2/h3-4H,5-6H2,1-2H3

InChI Key

XKVQXYLRYGRSST-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.